m-PEG7-CH2-OH

Description

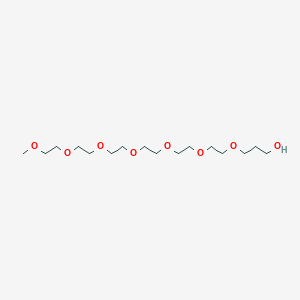

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O8/c1-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-2-3-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSMEWXPHXNVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-CH2-OH for Researchers and Drug Development Professionals

Introduction

m-PEG7-CH2-OH, also known by its systematic name 2,5,8,11,14,17,20-heptaoxadocosan-22-ol or as heptaethylene glycol monomethyl ether, is a discrete polyethylene glycol (dPEG®) derivative of significant interest in biomedical research and drug development.[1] This monodisperse compound consists of a methoxy-capped seven-unit ethylene glycol chain terminated with a primary alcohol. Its defined structure and molecular weight afford a high degree of precision in the engineering of complex bioconjugates and drug delivery systems, overcoming the challenges associated with traditional polydisperse PEGs.[1]

The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of poorly soluble drugs.[2] The terminal hydroxyl group serves as a versatile chemical handle for further functionalization, enabling its incorporation into a wide array of molecular architectures.[2] A particularly prominent application of this compound is as a flexible linker in the design of Proteolysis-Targeting Chimeras (PROTACs), where it plays a crucial role in optimizing the efficacy of these novel therapeutic agents.[3][4][5] This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The well-defined structure of this compound results in consistent and predictable physicochemical properties, which are essential for reproducible experimental outcomes and the rational design of drug candidates.

| Property | Value | Reference |

| Chemical Formula | C15H32O8 | [1] |

| Molecular Weight | 340.41 g/mol | [1] |

| CAS Number | 4437-01-8 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.09 g/cm³ | [6] |

| Boiling Point | 150 °C at 0.005 Torr | [6] |

| Refractive Index | 1.4540-1.4580 | [6] |

| Solubility | Miscible with water and many polar organic solvents. Soluble in acetone and methanol. Insoluble in ether. | [7][8] |

| Storage | -20°C | [6] |

Synthesis and Functionalization

The synthesis of this compound can be achieved through the reaction of triethylene glycol with 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate.

General Synthesis of Heptaethylene Glycol Monomethyl Ether[2]

A solution of triethylene glycol (35.7 mmol) in anhydrous dimethylformamide (DMF) (25.7 mL) is treated with a 60% sodium hydride (NaH) dispersion in mineral oil under a nitrogen atmosphere. The mixture is stirred for 1 hour at room temperature. A solution of 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (23.36 mmol) in anhydrous DMF (4 mL) is then added, and the reaction is stirred for an additional 3.5 hours at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an equal volume of 1N HCl and extracted with ethyl acetate. The aqueous phase is then further processed to yield heptaethylene glycol monomethyl ether with a reported yield of 82-84%.[2]

Activation of the Terminal Hydroxyl Group for Bioconjugation

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to biomolecules.[7] Therefore, an activation step is required to convert it into a more reactive functional group. A common method is the conversion to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions with amines or thiols on proteins and peptides.

This protocol is a general procedure for the tosylation of primary alcohols and can be adapted for this compound.

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Sequentially add 4-dimethylaminopyridine (DMAP) (0.6 equivalents) and triethylamine (Et3N).

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0 °C, monitoring for completion by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product can be purified by flash column chromatography to yield the desired m-PEG7-CH2-OTs.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development, from enhancing the properties of biologics to enabling novel therapeutic modalities like PROTACs.

Bioconjugation and PEGylation

PEGylation, the covalent attachment of PEG chains to therapeutic proteins and peptides, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The use of a monodisperse PEG like this compound allows for the production of homogeneous bioconjugates with a precisely defined structure, which is advantageous for regulatory approval and consistent clinical performance. After activation, m-PEG7 can be conjugated to primary amines (e.g., lysine residues) on proteins to enhance their solubility, increase their hydrodynamic size to reduce renal clearance, and shield them from proteolytic degradation and immune recognition.

Linker for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[5] PEG linkers, such as those derived from this compound, are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5] The length and flexibility of the PEG7 chain can also be optimal for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][5]

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

The development of a PROTAC involves a multi-step process from synthesis to biological evaluation. This compound is typically incorporated into the linker, which is then used to connect the two ligands.

Caption: General workflow for PROTAC development.

Safety and Toxicology

The safety profile of polyethylene glycols is generally favorable, with higher molecular weight PEGs being largely inert and biocompatible. For shorter-chain glycol ethers, the toxicity can be influenced by their metabolism. Ethylene glycol monomethyl ether (EGME), the single ethylene glycol unit analogue, is metabolized by alcohol dehydrogenase to methoxyacetic acid, which is associated with testicular and developmental toxicity.[7] However, longer PEG chains are generally considered to have low toxicity.[10]

Conclusion

This compound is a highly valuable and versatile building block for researchers and professionals in drug development. Its monodisperse nature provides a level of precision that is essential for the creation of well-defined and reproducible bioconjugates and complex therapeutic agents. Its primary applications in PEGylation and as a linker in PROTACs highlight its ability to address key challenges in drug delivery, such as improving solubility, extending half-life, and enabling novel mechanisms of action. This technical guide has provided an overview of its properties, synthesis, applications, and safety considerations, offering a foundation for its effective utilization in the laboratory and in the development of next-generation therapeutics.

References

- 1. CAS 4437-01-8: Heptaethylene glycol monomethyl ether [cymitquimica.com]

- 2. Heptaethylene Glycol Monomethyl Ether | 4437-01-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heptaethylene Glycol Monomethyl Ether CAS#: 4437-01-8 [m.chemicalbook.com]

- 7. inchem.org [inchem.org]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to m-PEG7-CH2-OH: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol with seven ethylene glycol units and a terminal hydroxyl group (m-PEG7-CH2-OH), a discrete PEGylation reagent increasingly utilized in advanced drug development. This document will detail its chemical structure and physicochemical properties, explore its applications, and provide exemplary experimental protocols for its use in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound, systematically named Heptaethylene glycol monomethyl ether, is a monodisperse polyethylene glycol (PEG) derivative. Unlike polydisperse PEG mixtures, its defined molecular weight and structure ensure batch-to-batch consistency and precise control over the stoichiometry of conjugation reactions, which is critical in the development of therapeutic agents. Its structure consists of a methoxy group capping one end of a seven-unit ethylene glycol chain, with a terminal hydroxyl group at the other end. This terminal hydroxyl group serves as a versatile handle for further chemical modification and conjugation to biomolecules or small molecule drugs. The hydrophilic nature of the PEG chain enhances the aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound is crucial for its function. The methoxy cap renders it monofunctional, preventing unwanted crosslinking reactions, while the terminal hydroxyl group is available for activation and subsequent conjugation.

Chemical Structure:

CH₃O-(CH₂CH₂O)₇-H

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Heptaethylene glycol monomethyl ether | |

| Synonyms | m-PEG7-alcohol, O-Methyl-heptaethylene glycol | |

| CAS Number | 4437-01-8 | |

| Molecular Formula | C₁₅H₃₂O₈ | |

| Molecular Weight | 340.41 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥ 95% | |

| Density | 1.09 g/mL | |

| Boiling Point | 150 °C at 0.005 Torr | |

| Solubility | Soluble in water and most organic solvents | |

| Storage | Store at -20°C for long-term stability |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development, primarily in bioconjugation and as a linker for PROTACs.

Bioconjugation

The terminal hydroxyl group of this compound can be activated to react with various functional groups on biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by:

-

Increasing hydrodynamic size: This can reduce renal clearance, thereby extending the circulating half-life.

-

Masking epitopes: PEGylation can shield the biomolecule from the immune system, reducing immunogenicity.

-

Improving solubility: The hydrophilic PEG chain can increase the solubility of hydrophobic biomolecules.

-

Enhancing stability: PEGylation can protect biomolecules from proteolytic degradation.

PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component, and PEG derivatives like this compound are frequently used. The PEG linker can:

-

Modulate solubility and cell permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule.

-

Control the distance and orientation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Improve pharmacokinetic properties: The PEG linker can enhance the metabolic stability and in vivo half-life of the PROTAC.

The general mechanism of PROTAC-mediated protein degradation is illustrated in the signaling pathway diagram below.

Experimental Protocols

The following sections provide detailed, representative methodologies for the activation of this compound and its subsequent use in bioconjugation and PROTAC synthesis.

Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation. It must first be activated to a more reactive functional group. A common strategy is to convert the hydroxyl group to a carboxylic acid, which can then be activated to an NHS ester for reaction with primary amines.

Workflow for Activation of this compound:

Protocol 4.1.1: Oxidation to Carboxylic Acid

This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid using a TEMPO-mediated system.

-

Materials:

-

This compound

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution

-

Sodium bromide (NaBr)

-

Dichloromethane (DCM)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM.

-

Add TEMPO (0.01 equivalents) and an aqueous solution of NaBr (0.1 equivalents).

-

Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Slowly add an aqueous solution of NaOCl (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of Na₂SO₃.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield m-PEG7-CH2-COOH.

-

Protocol 4.1.2: NHS Ester Formation

This protocol details the activation of the resulting carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester.

-

Materials:

-

m-PEG7-CH2-COOH (from Protocol 4.1.1)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve m-PEG7-CH2-COOH (1 equivalent) in anhydrous DCM or DMF.

-

Add NHS (1.2 equivalents) to the solution.

-

Add EDC (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with ice-cold water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting m-PEG7-CH2-CO-NHS can be used immediately or stored under desiccated conditions at -20°C.

-

Representative Protocol for PROTAC Synthesis using Steglich Esterification

This protocol describes a general method for coupling a hydroxyl-terminated linker like this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI) or an E3 ligase, using Steglich esterification.

General Workflow for PROTAC Synthesis:

-

Materials:

-

Carboxylic acid-functionalized ligand (e.g., for POI)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC or LC-MS.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester conjugate by column chromatography on silica gel.

-

The terminal hydroxyl group of the conjugated linker can then be activated (e.g., by mesylation) for subsequent reaction with the second ligand to complete the PROTAC synthesis.

-

Safety and Handling

This compound is intended for research use only. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-defined, monodisperse PEGylation reagent that offers precise control over bioconjugation and the construction of complex therapeutic molecules like PROTACs. Its hydrophilic nature and versatile terminal hydroxyl group make it a valuable tool for enhancing the solubility, stability, and pharmacokinetic properties of drugs. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its application in innovative drug discovery and development projects.

An In-depth Technical Guide to the Synthesis and Purification of m-PEG7-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol). This monodisperse PEG linker is a critical component in various bioconjugation and drug delivery applications, where its defined chain length and hydrophilic properties are highly valued. This document details common synthetic routes, purification protocols, and analytical characterization, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to m-PEG7-alcohol

m-PEG7-alcohol, also known as O-Methyl-heptaethylene glycol, is a hydrophilic linker with a terminal hydroxyl group available for further chemical modification and a methoxy-capped terminus that prevents unwanted side reactions. Its monodisperse nature, meaning it has a precise and uniform molecular weight, is crucial for the development of homogenous PEGylated drugs and other advanced materials, as it ensures reproducibility and predictable pharmacokinetic profiles.

Table 1: Physicochemical Properties of m-PEG7-alcohol

| Property | Value | Reference |

| CAS Number | 4437-01-8 | |

| Molecular Formula | C15H32O8 | |

| Molecular Weight | 340.41 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.069 ± 0.06 g/cm³ | |

| Boiling Point | 416 °C at 760 mmHg | |

| LogP | -0.27530 | |

| Purity | >95% to >98% |

Synthesis of m-PEG7-alcohol

The synthesis of monodisperse PEGs like m-PEG7-alcohol is a significant challenge due to the difficulty in controlling the polymerization of ethylene oxide. The most common and effective methods for producing well-defined PEG chains are stepwise synthetic approaches, primarily the Williamson ether synthesis and solid-phase synthesis.

The Williamson ether synthesis is a widely used method for preparing ethers and is well-suited for the stepwise addition of ethylene glycol units. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For the synthesis of m-PEG7-alcohol, this would typically involve the iterative reaction of a protected ethylene glycol monomer.

A plausible synthetic route starting from triethylene glycol monomethyl ether is outlined below. This multi-step process involves the protection of the hydroxyl group, activation of the terminal hydroxyl of another PEG molecule (e.g., by tosylation), followed by a Williamson ether synthesis reaction, and finally deprotection to yield the desired m-PEG7-alcohol.

Experimental Protocol: Stepwise Williamson Ether Synthesis (Illustrative)

Materials:

-

Triethylene glycol monomethyl ether

-

Tetrahydropyran (THP) or other suitable protecting group

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Pyridinium p-toluenesulfonate (PPTS) or other mild acid for deprotection

-

Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Protection of Triethylene Glycol Monomethyl Ether:

-

Dissolve triethylene glycol monomethyl ether in anhydrous DCM.

-

Add a catalytic amount of PPTS followed by the slow addition of dihydropyran (for THP protection).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated NaHCO3 solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the resulting protected PEG by flash column chromatography.

-

-

Activation of Tetraethylene Glycol:

-

Dissolve tetraethylene glycol in anhydrous DCM and pyridine.

-

Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. After completion, quench with water.

-

Extract the product with DCM, wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over Na2SO4 and concentrate. Purify the tosylated product by flash column chromatography.

-

-

Williamson Ether Synthesis (Coupling):

-

Dissolve the THP-protected triethylene glycol monomethyl ether in anhydrous THF.

-

Cool to 0 °C and add NaH (60% dispersion in mineral oil) portion-wise.

-

Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.

-

Add a solution of the tosylated tetraethylene glycol in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to 0 °C and quench carefully with saturated NH4Cl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the coupled product by flash column chromatography.

-

-

Deprotection:

-

Dissolve the purified, protected m-PEG7-ether in methanol.

-

Add a catalytic amount of PPTS or another mild acid.

-

Stir at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, neutralize with a mild base (e.g., triethylamine).

-

Concentrate the mixture and purify the final product, m-PEG7-alcohol, by one of the methods described in the purification section.

-

Solid-phase synthesis offers a more streamlined approach, eliminating the need for purification of intermediates. In this method, a PEG monomer is iteratively added to a growing PEG chain that is anchored to a solid support (e.g., Wang resin). Each cycle typically consists of deprotection and coupling steps. The final monodisperse PEG is cleaved from the resin at the end of the synthesis. This method is particularly advantageous for producing longer, well-defined PEG chains.

Experimental Protocol: Solid-Phase Stepwise Synthesis (Conceptual)

Materials:

-

Wang resin (or other suitable solid support)

-

Protected PEG monomer (e.g., Fmoc-NH-PEG-COOH or a monomer with a tosyl group and a dimethoxytrityl (DMTr) group)

-

Deprotection reagents (e.g., piperidine in DMF for Fmoc; dichloroacetic acid in DCM for DMTr)

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA for amide bond formation; a base like NaH for Williamson ether synthesis)

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water)

-

DCM, DMF, methanol for washing

-

Diethyl ether for precipitation

Procedure:

-

Resin Swelling and Initial Loading:

-

Swell the Wang resin in an appropriate solvent (e.g., DCM or DMF).

-

Couple the first protected PEG monomer to the resin using standard coupling protocols.

-

-

Iterative Elongation Cycle:

-

Deprotection: Remove the protecting group from the resin-bound PEG chain using the appropriate deprotection reagent.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Coupling: Add the next protected PEG monomer and coupling reagents to the resin and allow the reaction to proceed.

-

Washing: Wash the resin again to remove unreacted monomer and coupling reagents.

-

Repeat this cycle until the desired chain length (seven ethylene glycol units) is achieved.

-

-

Cleavage and Isolation:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 1-3 hours to cleave the m-PEG7-alcohol from the solid support.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude product by adding cold diethyl ether to the filtrate.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether.

-

Dry the crude m-PEG7-alcohol under vacuum.

-

Purify the final product as described below.

-

Purification of m-PEG7-alcohol

The purification of m-PEG7-alcohol is critical to remove any closely related PEG oligomers (e.g., m-PEG6-alcohol, m-PEG8-alcohol), residual reagents, and byproducts. The high polarity and hydrophilicity of PEGs can make purification challenging.

Silica gel column chromatography is a standard method for purifying PEG compounds. Due to the polar nature of m-PEG7-alcohol, a polar mobile phase is required.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Crude m-PEG7-alcohol

-

Solvents for mobile phase (e.g., dichloromethane/methanol, chloroform/methanol, or ethyl acetate/ethanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Staining solution (e.g., potassium permanganate or iodine)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude m-PEG7-alcohol in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% DCM and gradually increasing the percentage of methanol).

-

Fraction Collection: Collect fractions and monitor the separation by TLC.

-

Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified m-PEG7-alcohol.

Table 2: Typical Mobile Phases for PEG Purification by Silica Gel Chromatography

| Mobile Phase System | Gradient/Ratio | Notes |

| Dichloromethane/Methanol | Gradient from 0% to 10% Methanol | A commonly used system for polar compounds. |

| Chloroform/Methanol | Gradient from 0% to 15% Methanol | Provides good separation for PEG oligomers. |

| Ethyl Acetate/Ethanol | Isocratic or gradient with increasing Ethanol | An alternative for separating highly polar PEGs. |

For achieving very high purity (>98%), preparative reversed-phase HPLC (RP-HPLC) is often employed.

Experimental Protocol: Preparative RP-HPLC

Materials:

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Preparative C8 or C18 reversed-phase column

-

Mobile phase A: Water (often with 0.1% TFA or formic acid)

-

Mobile phase B: Acetonitrile or Methanol (often with 0.1% TFA or formic acid)

-

Crude or partially purified m-PEG7-alcohol

Procedure:

-

Sample Preparation: Dissolve the m-PEG7-alcohol sample in the initial mobile phase composition.

-

Column Equilibration: Equilibrate the preparative column with the starting mobile phase conditions.

-

Injection and Elution: Inject the sample and run a linear gradient of increasing mobile phase B (e.g., 10% to 50% acetonitrile over 30-60 minutes).

-

Fraction Collection: Collect fractions based on the detector signal corresponding to the m-PEG7-alcohol peak.

-

Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the final product.

Table 3: Typical HPLC Conditions for m-PEG7-alcohol Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10-90% B over 20 min | 20-60% B over 40 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | ELSD or RI | UV (if derivatized) or ELSD |

Analytical Characterization

The identity and purity of the synthesized m-PEG7-alcohol should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic repeating ethylene oxide protons appear around 3.6 ppm in ¹H NMR. The terminal methoxy group will have a distinct singlet around 3.3 ppm.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight (340.41 g/mol ) and assess the monodispersity of the product.

-

High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is a powerful tool for determining the purity of the final product and quantifying any oligomeric impurities.

Table 4: Expected Analytical Data for m-PEG7-alcohol

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~3.64 (m, 28H, -O-CH₂-CH₂-O-), δ ~3.38 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~72.5, 70.5, 70.2, 61.6, 59.0 ppm |

| ESI-MS | [M+Na]⁺ at m/z 363.4 |

| HPLC Purity | >98% |

Visualization of Workflows

Caption: Williamson Ether Synthesis Workflow for m-PEG7-alcohol.

An In-depth Technical Guide to m-PEG7-OH: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-7-hydroxyl (m-PEG7-OH), a monodisperse PEG linker increasingly utilized in biomedical research and drug development. This document elucidates its chemical properties, clarifies common nomenclature ambiguities, and details its applications with specific experimental protocols.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone technology in pharmaceutical sciences for enhancing the therapeutic properties of molecules. It can improve solubility, extend circulatory half-life, and reduce immunogenicity[1]. Monodisperse PEGs, with their defined and uniform molecular weight, offer significant advantages in the precise control and characterization of conjugates[1]. m-PEG7-OH, a short-chain monodisperse PEG, is a versatile building block in this arena.

Nomenclature and Structure Clarification

The nomenclature surrounding short-chain PEGs can be ambiguous. The user query "m-PEG7-CH2-OH" suggests a methylene bridge between the PEG chain and the terminal hydroxyl group. However, the most commonly referenced and commercially available compound is Heptaethylene Glycol Monomethyl Ether , which is accurately represented as m-PEG7-OH . This guide will focus on this specific molecule.

It is crucial to distinguish m-PEG7-OH from other similar structures:

-

m-PEG7-(CH2)3-alcohol : Contains a three-carbon (propyl) linker.

-

m-PEG7-OCH2CH2COOH : A carboxylic acid derivative, not an alcohol.

This guide is dedicated to m-PEG7-OH , with the following structure:

CH₃O-(CH₂CH₂O)₇-H

Physicochemical Properties

Quantitative data for m-PEG7-OH are summarized in the table below, providing a clear reference for experimental design.

| Property | Value | Reference |

| CAS Number | 4437-01-8 | [2] |

| Molecular Weight | 340.41 g/mol | [2] |

| Molecular Formula | C₁₅H₃₂O₈ | [2] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% | |

| Storage Conditions | -20°C for long-term storage |

Core Applications and Experimental Protocols

m-PEG7-OH is a versatile linker due to its terminal hydroxyl group, which can be activated for conjugation, and its hydrophilic PEG chain that enhances solubility. Key applications include its use in bioconjugation, as a linker in Proteolysis Targeting Chimeras (PROTACs), and in the functionalization of nanoparticles.

Protein PEGylation

The terminal hydroxyl group of m-PEG7-OH can be activated to react with functional groups on proteins, such as primary amines on lysine residues. This process, known as PEGylation, can enhance the therapeutic properties of proteins.

This two-step protocol is based on the widely used method of activating the terminal hydroxyl group with a sulfonyl chloride (e.g., tresyl chloride) to make it reactive towards primary amines.

Part A: Activation of m-PEG7-OH with Tresyl Chloride

-

Materials:

-

m-PEG7-OH (CAS 4437-01-8)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride)

-

Cold diethyl ether

-

Inert gas (Argon or Nitrogen)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve m-PEG7-OH in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Slowly add a 2.5 molar excess of tresyl chloride dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes, then at room temperature for 1.5 hours.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the activated m-PEG7-OTs by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under a vacuum.

-

Confirm the structure and purity of the tresyl-activated PEG by ¹H NMR spectroscopy.

-

Part B: Conjugation of Activated m-PEG7-OTs to a Protein

-

Materials:

-

Tresyl-activated m-PEG7-OH (from Part A)

-

Model protein with accessible primary amines (e.g., Lysozyme, BSA)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC, or Ion-Exchange Chromatography - IEX)

-

-

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.

-

Dissolve the tresyl-activated m-PEG7-OH in the reaction buffer.

-

Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 10 to 50-fold molar excess of PEG over protein).

-

Incubate the reaction at room temperature for 1-4 hours with gentle stirring. The optimal time and temperature will depend on the protein's stability and reactivity.

-

Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted tresyl-activated PEG.

-

Incubate for an additional 30 minutes to ensure complete quenching.

-

Purify the PEGylated protein using SEC or IEX to separate the conjugate from unreacted PEG and protein.

-

Characterize the final conjugate using SDS-PAGE, Mass Spectrometry (to determine the degree of PEGylation), and functional assays to assess biological activity.

-

Caption: General workflow for the activation of m-PEG7-OH and its conjugation to a target protein.

Linker for PROTAC Synthesis

m-PEG7-OH serves as a hydrophilic linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

This protocol outlines a general strategy for incorporating the m-PEG7 linker into a PROTAC molecule. It assumes the availability of a target protein ligand with a suitable functional group (e.g., a carboxylic acid) and an E3 ligase ligand with a reactive handle (e.g., an amine).

-

Materials:

-

m-PEG7-OH

-

Target Protein Ligand with a carboxylic acid group (Ligand-COOH)

-

E3 Ligase Ligand with an amine group (Ligand-NH₂)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA, TEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for hydroxyl activation (e.g., MsCl, TsCl)

-

Purification system (e.g., Preparative HPLC)

-

-

Procedure:

-

Step 1: Functionalize m-PEG7-OH. Activate one end of the m-PEG7-OH linker. For example, react the hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base to form a mesylate (m-PEG7-OMs), which is a good leaving group.

-

Step 2: Couple the E3 Ligase Ligand. React the functionalized linker (m-PEG7-OMs) with the amine group of the E3 ligase ligand (Ligand-NH₂). This nucleophilic substitution reaction forms the Ligand-NH-PEG7-OH intermediate. Purify this intermediate using column chromatography or preparative HPLC.

-

Step 3: Couple the Target Protein Ligand. Activate the carboxylic acid of the target protein ligand (Ligand-COOH) using coupling reagents like HATU and a base like DIPEA.

-

Step 4: Final PROTAC Assembly. React the activated target protein ligand with the hydroxyl group of the Ligand-NH-PEG7-OH intermediate. This esterification or amidation reaction forms the final PROTAC molecule.

-

Step 5: Purification and Characterization. Purify the final PROTAC product using preparative HPLC. Confirm the structure and purity using LC-MS and NMR.

-

References

solubility of m-PEG7-CH2-OH in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methoxy-poly(ethylene glycol)-methanol (m-PEG7-CH2-OH), a discrete PEG compound with the CAS Number 53663-45-9. This document consolidates available data on its solubility in aqueous and organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Concepts of PEG Solubility

Polyethylene glycol (PEG) is a polyether known for its hydrophilicity and biocompatibility. The solubility of a specific PEG derivative like this compound is governed by its molecular weight, the nature of its end groups, and the properties of the solvent. As a short-chain, monodisperse PEG with a terminal hydroxyl group and a methoxy cap, this compound exhibits broad solubility in polar solvents. This is due to the ether oxygens and the terminal hydroxyl group which can form hydrogen bonds with protic solvents. Generally, as the molecular weight of PEG increases, its solubility in water and many organic solvents tends to decrease[1].

Solubility Profile of this compound

Table 1: Qualitative Solubility Data for this compound and Structurally Similar PEGs

| Solvent Class | Specific Solvents | Solubility Profile |

| Aqueous | Water, Buffers (e.g., PBS) | Soluble/Miscible . The hydrophilic nature of the ethylene glycol repeats and the terminal hydroxyl group allows for high solubility in aqueous solutions[2][3][4]. |

| Polar Protic | Methanol, Ethanol | Soluble/Miscible . PEGs are generally soluble in alcohols[1][4]. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO) | Generally Soluble . PEGs exhibit good solubility in many polar aprotic solvents[1][5]. THF has been identified as a particularly effective solvent for PEGs[5]. |

| Nonpolar | Hydrocarbons (e.g., Hexane, Toluene) | Insoluble/Slightly Soluble . PEGs are typically insoluble in nonpolar solvents like hydrocarbons[4]. Toluene shows some limited solvating power for PEGs[1]. |

Note: This data is based on general PEG characteristics and information from chemical suppliers. Solubility can be affected by temperature, purity, and the presence of other solutes.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method, often referred to as the "shake-flask" or saturation method, is a standard approach for assessing equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Vials with screw caps (e.g., 20 mL glass scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-RI, GC-MS, or a high-precision balance for gravimetric analysis)

Methodology:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise, known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle. For more rapid separation, centrifugation can be used.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., using a vacuum oven) until a constant weight of the dissolved solid is achieved. The solubility is calculated as the mass of the residue divided by the volume (or mass) of the solvent used.

-

Chromatographic Method: Dilute the filtered solution with a known volume of solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a Refractive Index detector).

-

-

Data Reporting: Express the solubility in standard units, such as mg/mL or g/L, and specify the temperature at which the measurement was conducted.

Experimental Workflow Visualization

The logical flow of the solubility determination protocol can be visualized as follows:

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG7-CH2-OH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of methoxy-poly(ethylene glycol)-7-hydroxyl (m-PEG7-CH2-OH) in bioconjugation. This versatile linker is instrumental in the strategic PEGylation of biomolecules to enhance their therapeutic properties.

Core Principles of this compound Bioconjugation

The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a cornerstone of biopharmaceutical development. It is employed to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1]

This compound is a monofunctional PEG linker, featuring a methoxy cap at one end and a terminal hydroxyl group at the other. The methoxy group ensures that the PEG chain is inert at one end, preventing unwanted crosslinking during conjugation.[2] The key to utilizing this compound in bioconjugation lies in the chemical activation of its terminal hydroxyl group, which is inherently unreactive towards common functional groups on biomolecules.[1][3]

Mechanism of Action: A Two-Step Process

The bioconjugation process using this compound is fundamentally a two-step procedure:

-

Activation of the Terminal Hydroxyl Group: The terminal -OH group is chemically converted into a more reactive functional group.

-

Conjugation to the Biomolecule: The activated PEG linker is then reacted with a specific functional group on the target biomolecule, such as a protein, peptide, or nanoparticle.

Activation of this compound

Several chemical strategies can be employed to activate the terminal hydroxyl group of this compound. The choice of activation method depends on the desired reactive group and the stability of the target biomolecule. Two common activation pathways are detailed below.

Activation with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) converts the hydroxyl group into a tresylate. This is a highly efficient method that produces a tresyl-activated PEG which is very reactive towards primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein).[1][3] The tresyl group is an excellent leaving group, facilitating nucleophilic substitution by the amine.

Caption: Activation of this compound with tresyl chloride and subsequent conjugation to an amine-containing biomolecule.

Another widely used method is the conversion of the hydroxyl group into a succinimidyl carbonate (SC). This is typically achieved by reacting the this compound with N,N'-disuccinimidyl carbonate (DSC). The resulting mPEG-SC is highly reactive towards primary amines, forming a stable carbamate linkage.

Caption: Activation of this compound to a succinimidyl carbonate and subsequent conjugation.

Quantitative Data on the Effects of PEGylation

The degree of PEGylation and its impact on the biological activity of the conjugated molecule are critical parameters. The following table summarizes typical quantitative effects observed upon PEGylation with short PEG chains. It is important to note that these values are representative and can vary significantly depending on the specific biomolecule, the site of PEGylation, and the length of the PEG chain.

| Parameter | Unmodified Biomolecule | PEGylated Biomolecule | Reference |

| Conjugation Efficiency | N/A | 50-90% | [4] |

| Degree of PEGylation | N/A | 1-3 PEG chains/molecule | [5] |

| In Vitro Activity (IC50) | e.g., 10 nM | 15-50 nM (often a slight decrease) | [6] |

| Proteolytic Stability (t½) | e.g., 30 min | 2-5 hours (significant increase) | [4] |

| Thermal Stability (Tm) | e.g., 60 °C | 62-68 °C (modest increase) | [4] |

Experimental Protocols

The following are detailed methodologies for the activation of this compound and its conjugation to a protein.

General Experimental Workflow

Caption: General experimental workflow for bioconjugation with this compound.

Protocol 1: Activation of this compound with Tresyl Chloride

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

-

Cold Diethyl Ether

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl group) dropwise to the reaction mixture.[1]

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

-

Confirm the structure and purity of the tresyl-activated m-PEG7 by ¹H NMR spectroscopy.

Protocol 2: Conjugation of Tresyl-Activated m-PEG7 to a Protein

Materials:

-

Tresyl-activated m-PEG7

-

Protein with accessible primary amines (e.g., lysine residues)

-

Reaction buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the tresyl-activated m-PEG7 to the protein solution. A molar excess of 5-20 fold of PEG to protein is a typical starting point.

-

Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the protein's stability and reactivity.

-

Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes to ensure complete quenching of any unreacted tresyl-activated PEG.

Purification and Characterization

Purification:

-

Size Exclusion Chromatography (SEC): This is a common method to separate the PEGylated protein from the unreacted protein and excess PEG reagent. The larger hydrodynamic radius of the PEGylated protein will cause it to elute earlier.

-

Ion Exchange Chromatography (IEX): This technique can be used to separate proteins with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.

Characterization:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the degree of PEGylation.[7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and quantify the extent of PEGylation.[8]

-

Biological Activity Assays: To determine the effect of PEGylation on the protein's function.

Conclusion

The use of this compound in bioconjugation offers a versatile and effective method for enhancing the therapeutic properties of biomolecules. The mechanism of action, centered around the activation of the terminal hydroxyl group, allows for controlled and specific conjugation. By carefully selecting the activation chemistry and optimizing the reaction conditions, researchers can generate well-defined PEGylated biomolecules with improved stability, solubility, and in vivo performance. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in drug development and research.

References

- 1. benchchem.com [benchchem.com]

- 2. microdetection.cn [microdetection.cn]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of PEGylation on protein hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Hydroxyl Group in m-PEG7-CH2-OH Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the terminal hydroxyl group's central role in the reactivity of methoxy-poly(ethylene glycol)-7-alcohol (m-PEG7-CH2-OH). The hydroxyl moiety, while inherently possessing low reactivity, is the primary locus for chemical activation, enabling the covalent attachment of this versatile polymer to a wide array of biomolecules and surfaces. This process, known as PEGylation, is instrumental in enhancing the therapeutic properties of drugs by improving solubility, stability, and pharmacokinetic profiles. This document details the fundamental principles of hydroxyl group activation, presents quantitative data on functionalization efficiencies, provides explicit experimental protocols for key chemical transformations, and illustrates the subsequent impact of such modifications on biological interactions, including cellular uptake and signaling pathways.

Introduction: The Significance of the Terminal Hydroxyl Group

Methoxy-poly(ethylene glycol)-7-alcohol (this compound) is a heterobifunctional polymer, characterized by a methoxy group at one terminus and a hydroxyl group at the other. The methoxy group is chemically inert under most bioconjugation conditions, rendering the PEG monofunctional. This is crucial for preventing undesirable cross-linking between biomolecules. Consequently, the terminal hydroxyl group is the sole site for chemical modification and subsequent conjugation.

The hydroxyl group itself is not sufficiently reactive to form stable covalent bonds with functional groups commonly found on proteins, peptides, or other therapeutic molecules (e.g., amines, thiols). Therefore, its activation to a more reactive species is a prerequisite for most PEGylation strategies. The versatility of the hydroxyl group lies in the multitude of chemical pathways available for its transformation into a variety of electrophilic or nucleophilic functionalities.

Activation and Functionalization of the Hydroxyl Group

The conversion of the hydroxyl group into a more reactive functional group is the cornerstone of this compound chemistry. The choice of activation chemistry depends on the target functional group on the biomolecule.

Conversion to Electrophilic Intermediates

A common strategy is to transform the hydroxyl group into an electrophilic moiety that can react with nucleophiles on a target molecule.

-

Tosylation: Conversion of the hydroxyl group to a tosylate is a widely used method to create a good leaving group, facilitating subsequent nucleophilic substitution reactions.

-

Activation with Carbonylating Reagents: Reagents like N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate (p-NPC) react with the hydroxyl group to form highly reactive succinimidyl carbonates or p-nitrophenyl carbonates, respectively. These are excellent for targeting primary amines on proteins.

-

Oxidation to Aldehyde: The primary alcohol can be oxidized to an aldehyde, which can then react with N-terminal amines or hydrazides to form Schiff bases (imines) or hydrazones. The resulting linkage can be stabilized by reduction.

Conversion to Nucleophilic Groups

Alternatively, the hydroxyl group can be converted into a nucleophilic group.

-

Conversion to Amine: This is typically a two-step process involving activation (e.g., tosylation or mesylation) followed by nucleophilic substitution with an azide and subsequent reduction to the primary amine.

-

Conversion to Thiol: Similar to amination, this involves activation and subsequent reaction with a sulfur nucleophile.

Quantitative Data on Functionalization Reactions

The efficiency of converting the hydroxyl group of m-PEG-OH to other functionalities is critical for the successful synthesis of PEGylation reagents. The following table summarizes typical reaction yields for various functionalization strategies on m-PEG-OH polymers. While specific data for this compound is not always available, the yields are generally applicable across different PEG molecular weights.

| Functionalization Reaction | Reagents | Product | Typical Yield (%) | Reference |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), NaOH | m-PEG-OTs | 80-81% | [1] |

| Carboxylation | Succinic anhydride, DIPEA | m-PEG-COOH | >99% | [1] |

| Amination (via tosylation and azidation) | 1. TsCl, NaOH2. NaN33. PPh3/H2O or Zn/NH4Cl | m-PEG-NH2 | 82-99% (for the reduction step) | |

| Bromination (from tosylate) | LiBr | m-PEG-Br | 71-85% | [1] |

| Thiolation (from tosylate) | NaHS·xH2O | m-PEG-SH | 48-69% | [1] |

Experimental Protocols

The following are detailed methodologies for key transformations of the hydroxyl group of m-PEG-OH.

Protocol for Tosylation of m-PEG-OH

This protocol describes the activation of the terminal hydroxyl group to a tosylate, a versatile intermediate.

Materials:

-

m-PEG-OH (e.g., this compound)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve m-PEG-OH (1 equivalent) and NaOH (1.2 equivalents) in a mixture of DCM and water.

-

Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Add a solution of TsCl (1.5 equivalents) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or NMR spectroscopy.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the m-PEG-OTs product.

Protocol for Conversion of m-PEG-OH to m-PEG-NHS Ester

This protocol details the conversion of m-PEG-OH to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines.

Part 1: Synthesis of m-PEG-Carboxylic Acid

-

Dissolve m-PEG-OH (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine or another suitable solvent.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with HCl to precipitate the m-PEG-carboxylic acid.

-

Filter and dry the product.

Part 2: Synthesis of m-PEG-NHS Ester

-

Dissolve the m-PEG-carboxylic acid (1 equivalent) and N-hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DCM.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the m-PEG-NHS ester.

Protocol for Oxidation of m-PEG-OH to m-PEG-Aldehyde

This protocol outlines the oxidation of the terminal hydroxyl group to an aldehyde.

Materials:

-

m-PEG-OH

-

Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium chlorochromate - PCC)

-

Anhydrous DCM

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolve m-PEG-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMP (1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously for 15-20 minutes until the layers become clear.

-

Filter the mixture through a pad of Celite® to remove insoluble byproducts.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate to obtain the m-PEG-aldehyde.

Mandatory Visualizations

Logical Workflow for this compound Functionalization

Caption: Workflow for the functionalization of this compound.

Experimental Workflow for Protein PEGylation

Caption: Experimental workflow for protein PEGylation.

Signaling Pathway of PEGylated Nanoparticle Uptake

Caption: Cellular uptake and signaling of PEGylated nanoparticles.

Biological Implications of the Hydroxyl Group and its Derivatives

The terminal functional group of the PEG chain plays a significant role in the biological performance of the resulting bioconjugate.

Influence on Immunogenicity and Pharmacokinetics

While PEGylation is known to reduce the immunogenicity of therapeutic proteins, the nature of the terminal group can have a subtle but important impact. Studies have shown that antibodies can be generated against the PEG polymer itself, and in some cases, these antibodies show specificity for the methoxy terminus. While the hydroxyl terminus is a natural biological moiety and generally considered less immunogenic, the overall architecture of the PEGylated molecule is a more dominant factor in its immunogenic potential. The increased hydrodynamic radius afforded by PEGylation, initiated from the hydroxyl group, is the primary reason for reduced renal clearance and extended circulation half-life.

Role in Cellular Uptake and Intracellular Trafficking

For PEGylated nanoparticles and drug conjugates designed for intracellular delivery, the surface characteristics dictated by the PEG layer are critical. The hydrophilic shield created by the PEG chains, including those derived from this compound, reduces opsonization by plasma proteins, thereby evading uptake by the reticuloendothelial system (RES).

The cellular uptake of PEGylated nanoparticles is often mediated by endocytosis. The density and length of the PEG chains can influence the specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis). Once inside the cell, the conjugate is typically trafficked through the endo-lysosomal pathway. A key challenge in drug delivery is to facilitate the escape of the therapeutic agent from the endosome before it is degraded in the lysosome. The design of the linker used to attach the drug to the PEG, which originates from the activated hydroxyl group, can be engineered to be pH-sensitive (e.g., a hydrazone linkage from a PEG-aldehyde) to promote drug release in the acidic environment of the endosome.

Conclusion

The terminal hydroxyl group of this compound is the linchpin of its utility in bioconjugation and drug delivery. Its inherent low reactivity necessitates chemical activation, but the versatility of its chemical transformations allows for the creation of a wide range of reactive PEG derivatives. This enables the precise and stable conjugation of PEG to biomolecules, leading to improved therapeutic efficacy. The choice of activation chemistry and the resulting functional group have profound implications for the biological behavior of the final conjugate, influencing its immunogenicity, pharmacokinetics, and cellular interactions. A thorough understanding of the chemistry of the hydroxyl group is therefore essential for the rational design and development of next-generation PEGylated therapeutics.

References

m-PEG7-CH2-OH as a Hydrophilic Linker: An In-depth Technical Guide

This technical guide provides a comprehensive overview of m-PEG7-CH2-OH, a monodisperse polyethylene glycol (PEG) derivative, and its application as a hydrophilic linker in drug development. Tailored for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, experimental protocols, and strategic implementation of this linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Hydrophilic PEG Linkers

Polyethylene glycol (PEG) linkers are instrumental in modern drug design, serving as flexible, biocompatible spacers to connect molecular entities.[1] The incorporation of PEG chains, a process known as PEGylation, can significantly enhance the therapeutic properties of biomolecules and small drugs. Monodisperse PEGs, such as this compound, offer the advantage of a defined molecular weight and structure, ensuring homogeneity in the final conjugate, which is a critical aspect for regulatory approval and consistent pharmacological performance.[2]

The methoxy-terminated heptamer of ethylene glycol with a terminal hydroxyl group (this compound) provides a balance of hydrophilicity and a reactive handle for further chemical modification. Its hydrophilic nature is primarily leveraged to:

-

Improve Solubility: Enhance the aqueous solubility of hydrophobic drug payloads or protein conjugates, mitigating aggregation issues.[3][4]

-

Enhance Pharmacokinetics: Increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend plasma half-life.[2]

-

Reduce Immunogenicity: The flexible PEG chain can create a hydration shell around the conjugate, masking it from the immune system.[2]

-

Provide Spatial Separation: Act as a flexible spacer between the targeting moiety and the payload, allowing for optimal interaction with their respective biological targets.

Physicochemical Properties of this compound

Precise physicochemical data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information for this compound and closely related monodisperse PEG alcohols to provide a representative profile.

Table 1: General Physicochemical Properties

| Property | Value for this compound | Value for Related Compounds | Source |

| Chemical Name | 2,5,8,11,14,17,20-heptaoxatricosan-23-ol | - | [5] |

| CAS Number | 1807512-35-1 | - | [5][6] |

| Molecular Formula | C16H34O8 | C13H28O7 (m-PEG6-OH) C17H36O9 (m-PEG8-OH) | [5][7][8] |

| Molecular Weight | 354.44 g/mol | 296.36 g/mol (m-PEG6-OH) 384.46 g/mol (m-PEG8-OH) | [5][7][8] |

| Appearance | Solid Powder | - | [5] |

| Purity | ≥98% | ≥95% (m-PEG6-OH, m-PEG8-OH) | [5][7][8] |

Table 2: Solubility, Lipophilicity, and Stability

| Property | Value/Information | Source |

| Solubility | Soluble in water, DMSO, DCM, DMF (Reported for m-PEG8-acid, a closely related compound). | [2] |

| logP (Octanol-Water Partition Coefficient) | -1.7 (Computed XLogP3 for 2,5,8,11,14,17,20-Heptaoxadocosan-22-Amine, a very similar structure). | [9][10] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage (months to years). | [11][12] |

| Stability | PEG compounds can be susceptible to oxidation, especially when exposed to heat, light, and oxygen. Degradation can lead to the formation of aldehydes and carboxylates, resulting in a decrease in pH. Solutions are most stable when stored frozen and purged with an inert gas. | [13][14] |

Experimental Protocols

The terminal hydroxyl group of this compound is not directly reactive with common functional groups on biomolecules under physiological conditions. Therefore, a two-step process involving activation of the hydroxyl group followed by conjugation is typically employed.

Synthesis of this compound (Representative Protocol)

Materials:

-

Oligo(ethylene glycol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium hydroxide (for subsequent hydrolysis)

Procedure:

-

Dissolve the starting oligo(ethylene glycol) in a minimal amount of cold (0 °C) pyridine.

-

Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield the tosylated PEG.

-

For conversion to the alcohol, the tosylate can be hydrolyzed under basic conditions (e.g., with NaOH).

Activation of this compound with Tosyl Chloride

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.5 mmol, 0.22 mL) and DMAP (0.2 mmol, 30 mg).

-

In a separate flask, dissolve tosyl chloride (1.5 mmol, 286 mg) in anhydrous DCM (5 mL).

-

Add the TsCl solution dropwise to the this compound solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water (10 mL).

-

Separate the organic layer and wash it twice with a saturated solution of NaHCO3 (10 mL each) and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

The resulting m-PEG7-OTs can be purified by column chromatography on silica gel.

Conjugation of Activated m-PEG7 to a Peptide

This protocol describes the conjugation of an activated PEG linker (e.g., m-PEG7-OTs or a corresponding NHS-ester activated version) to the primary amine of a peptide.

Materials:

-

Activated m-PEG7 linker (e.g., m-PEG7-OTs or m-PEG7-NHS ester)

-

Peptide with a free primary amine (e.g., N-terminus or lysine side chain)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

-

Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the activated m-PEG7 linker in a small amount of an organic solvent compatible with the reaction buffer (e.g., DMSO or DMF).

-

Add the activated m-PEG7 linker solution to the peptide solution. A molar excess of 10-50 fold of the PEG linker to the peptide is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Monitor the reaction progress using analytical RP-HPLC or LC-MS.

-

Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG linker.

-

Purify the PEGylated peptide from the unreacted peptide and excess PEG linker using preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final m-PEG7-peptide conjugate.

Characterization of m-PEG7-Conjugates

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purpose: To assess the purity of the conjugate and separate it from unreacted starting materials.

-

Typical Conditions:

-

Column: C18 or C4 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-